molecular formula C6H14ClF3NO3P B3317871 Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride CAS No. 97988-85-7

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride

Cat. No.: B3317871
CAS No.: 97988-85-7
M. Wt: 271.6 g/mol
InChI Key: IGKOMVXPVBUTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride (CAS: 97988-85-7, molecular formula: C₆H₁₄ClF₃NO₃P) is a fluorinated phosphonate derivative with a molecular weight of 271.6 g/mol . It serves as a versatile small-molecule scaffold in pharmaceutical research, particularly for developing bioactive compounds. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the phosphonate moiety contributes to enzyme inhibition or metal chelation . Commercial availability (e.g., Biosynth) highlights its relevance in drug discovery, though its detailed physicochemical properties (e.g., melting point, solubility) and hazard data remain unspecified .

Properties

IUPAC Name

1-diethoxyphosphoryl-2,2,2-trifluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3NO3P.ClH/c1-3-12-14(11,13-4-2)5(10)6(7,8)9;/h5H,3-4,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKOMVXPVBUTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(F)(F)F)N)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClF3NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride typically involves the reaction of diethyl phosphite with 1-amino-2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various phosphonate and amine derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Synthesis and Chemical Properties

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride can be synthesized through several methods, including the reaction of diethyl phosphite with trifluoroacetaldehyde under controlled conditions. The introduction of trifluoromethyl groups enhances the compound's biological activity and stability due to the unique properties of fluorinated compounds, such as increased lipophilicity and metabolic stability .

Biological Applications

A. Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A study reported that derivatives of this compound showed significant activity against tumor cells, suggesting potential as an anticancer agent . The mechanism of action is believed to involve interference with cellular signaling pathways crucial for cancer cell proliferation.

B. Antiviral Properties

This phosphonate derivative has also been explored for its antiviral properties. It has shown effectiveness against viruses such as hepatitis B, making it a candidate for further development in antiviral therapies . The structural modifications introduced by the trifluoromethyl group are thought to enhance its binding affinity to viral targets.

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its ability to act as a nucleophile allows for the formation of various functionalized phosphonates through nucleophilic substitution reactions. For instance, it can be utilized in the synthesis of β-ketophosphonates and other biologically relevant compounds .

Case Studies and Research Findings

StudyApplicationFindings
Synthesis of Functionalized PhosphonatesDemonstrated the utility of diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate in generating diverse phosphonates with biological significance.
Cytotoxicity EvaluationFound that the compound exhibited significant cytotoxic effects on a range of tumor cell lines, indicating potential for anticancer drug development.
Antiviral ActivityReported effectiveness against hepatitis B virus, highlighting its potential as an antiviral agent.

Mechanism of Action

The mechanism of action of Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonate Derivatives

Diethyl (Amino(4-Methoxybenzyl)Methyl)Phosphonate

  • Structure : Contains a 4-methoxybenzyl substituent instead of the trifluoroethyl group.
  • Synthesis : Prepared via condensation of 4-methoxybenzaldehyde with ammonium acetate and diethyl phosphite, yielding a free amine later converted to its hydrochloride salt (23% overall yield) .
  • Applications : Intermediate for sulfonamide derivatives (e.g., alkylation with sulfonyl chlorides) .
  • Key Difference : The aromatic methoxy group may confer distinct electronic and steric effects compared to the electron-withdrawing trifluoroethyl group in the target compound.

Diethyl (((2-Methoxy-5-(Trifluoromethyl)Phenyl)Amino)(4-Nitrophenyl)Methyl)Phosphonate (4e)

  • Structure : Features a nitro-phenyl and trifluoromethyl-substituted aromatic group.
  • Bioactivity: Exhibits radical-scavenging antioxidant activity (DPPH, NO, H₂O₂ assays) .
  • Key Difference : The nitro group enhances redox activity, contrasting with the target compound’s lack of reported antioxidant properties .

Diethyl Methylformylphosphonate Dimethylhydrazone (1)

  • Structure : Incorporates a methylformyl-dimethylhydrazone group.
  • Synthesis : Derived from diethyl-2,2-(diethoxy)ethylphosphonate via acid-catalyzed hydrolysis and hydrazone formation (82% yield) .
  • Key Difference : The hydrazone functionality enables conjugation or chelation applications, diverging from the hydrochloride salt’s role as a stable scaffold .

Diethyl (Hydroxy(Phenyl)Methyl)Phosphonate

  • Structure : Contains a hydroxyphenylmethyl group.
  • Catalytic Synthesis : Optimized using green catalysts (e.g., meglumine sulfate), achieving high yields under mild conditions .

Tabulated Comparison of Key Attributes

Compound Substituents Bioactivity/Application Synthesis Yield Key Feature Reference
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate HCl Trifluoroethyl, HCl salt Pharmaceutical scaffold N/A Metabolic stability, lipophilicity
Diethyl (amino(4-methoxybenzyl)methyl)phosphonate 4-Methoxybenzyl Sulfonamide precursor 23% Aromatic reactivity
Diethyl (((2-methoxy-5-(CF₃)phenyl)amino)(4-NO₂phenyl)methyl)phosphonate Nitro, trifluoromethyl Antioxidant (DPPH/NO/H₂O₂ assays) N/A Redox activity
Diethyl methylformylphosphonate dimethylhydrazone Methylformyl-dimethylhydrazone Chelation/conjugation 82% Hydrazone functionality
Diethyl (hydroxy(phenyl)methyl)phosphonate Hydroxyphenylmethyl Catalyst optimization model High (green synthesis) Hydrogen bonding capability

Critical Analysis of Structural and Functional Differences

  • Electron-Withdrawing Groups : The trifluoroethyl group in the target compound enhances resistance to enzymatic degradation compared to methoxy or hydroxyphenyl groups .
  • Salt vs. Free Amine : The hydrochloride salt improves aqueous solubility and stability, whereas free amines (e.g., in ) require derivatization for practical use .

Biological Activity

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by the presence of a phosphonate group. The trifluoromethyl group enhances its lipophilicity and biological activity. The molecular formula is C8H14F3NO5PC_8H_{14}F_3NO_5P, and the compound exhibits stability under physiological conditions due to the phosphonate linkage, which resists hydrolysis by esterases .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to alterations in cell signaling and proliferation.
  • Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is likely mediated through the modulation of key regulatory proteins associated with the cell cycle .
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)25 ± 3Induction of apoptosis
L1210 (Leukemia)30 ± 5Cell cycle arrest
CEM (T-cell leukemia)22 ± 4Enzyme inhibition
HMEC-1 (Endothelial)40 ± 6Antioxidant activity

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating promising anticancer activity across multiple cell lines .

Case Studies

  • In Vitro Studies : Research conducted on human cervical carcinoma cells (HeLa) revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation analysis.
  • Toxicological Assessment : A study evaluating the compound's toxicity revealed that at higher concentrations (>100 µM), there was a notable increase in cytotoxic effects on normal human endothelial cells but lower toxicity on cancerous cells at therapeutic concentrations .

Q & A

Q. What are the established synthetic routes for Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride?

The compound can be synthesized via chlorination of diethyl phosphonate using phosphorus oxychloride (POCl₃), followed by reaction with 1-amino-2,2,2-trifluoroethanol. For example, phosphonochloridates generated from dialkyl phosphonates and POCl₃ can react with amino alcohols under controlled conditions to form target phosphonates . Alternative routes involve coupling ethyl phosphonochloridate with trifluoroethylamine derivatives, with purification via column chromatography to isolate the hydrochloride salt .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • ¹H/³¹P NMR spectroscopy : To confirm phosphonate ester structure and amine proton environments (e.g., δ ~3.6–4.2 ppm for phosphonate OCH₂CH₃ groups and ~5.0 ppm for NH₃⁺ protons in D₂O) .
  • ESI-MS : For molecular ion verification (e.g., [M+H]⁺ or [M-Cl]⁺ peaks) .
  • Elemental analysis : To validate C, H, N, and P content, ensuring stoichiometric consistency .

Q. What are the critical safety considerations when handling this compound?

  • Storage : Store in a dry, cool environment (<4°C) under inert gas to prevent hydrolysis. Avoid contact with oxidizers (e.g., peroxides) to prevent exothermic decomposition .
  • Personal protection : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to minimize inhalation risks .
  • Disposal : Neutralize with dilute NaOH before incineration, adhering to federal/state hazardous waste regulations .

Advanced Research Questions

Q. How can researchers optimize the chlorination step in the synthesis of this phosphonate?

  • Reagent selection : Replace PCl₅ with POCl₃ for milder conditions, reducing side reactions (e.g., ester decomposition) .
  • Temperature control : Maintain 60–80°C during chlorination to balance reaction rate and byproduct formation .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .

Q. How should contradictory spectral data (e.g., NMR, MS) be resolved during characterization?

  • NMR conflicts : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, ³¹P-¹H coupling can clarify phosphonate linkage ambiguity .
  • Mass spec anomalies : Perform HRMS (high-resolution MS) to distinguish isobaric interferences. Verify isotopic patterns (e.g., Cl⁻ adducts) .
  • Cross-validate : Compare with literature data for analogous phosphonates (e.g., diethyl 2-oxo-2-arylethylphosphonates) .

Q. What methods are used to evaluate the compound's stability under various conditions?

  • Thermal stability : Perform TGA (thermogravimetric analysis) to assess decomposition thresholds (e.g., >150°C for phosphonate esters) .
  • Hydrolytic stability : Monitor pH-dependent degradation via ³¹P NMR in D₂O buffers (pH 2–12) over 24–72 hours .
  • Light sensitivity : Conduct accelerated UV exposure tests (λ = 254–365 nm) to detect photolytic byproducts .

Q. What strategies are employed to assess its potential as an enzyme inhibitor?

  • Kinetic assays : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to measure inhibition of metalloproteases like enkephalinase .
  • Docking studies : Perform molecular modeling (AutoDock Vina) to predict binding interactions with enzyme active sites (e.g., zinc coordination in angiotensin-converting enzyme) .
  • Structure-activity relationships (SAR) : Synthesize analogs (e.g., varying trifluoroethyl groups) to correlate substituent effects with IC₅₀ values .

Q. How can reaction conditions be modified to improve yield and purity?

  • Solvent optimization : Replace acetonitrile with THF for better solubility of trifluoroethylamine intermediates .
  • Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to separate hydrochloride salts from unreacted starting materials .
  • Acid scavengers : Add molecular sieves (3Å) during HCl salt formation to absorb excess moisture and prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride
Reactant of Route 2
Reactant of Route 2
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.